N-Butyloleamide

Antimicrobial synthesis Free-radical addition Thiolacetic acid adducts

Researchers substituting oleamide for N-butyloleamide risk confounded SAR data-the N-butyl group alters FAAH specificity, lipophilicity, and synthetic reactivity. Procure the exact compound to ensure: • Antimicrobial synthesis: US Patent 4,062,841-validated substrate for thiolacetic acid addition; yields sulfur-containing derivatives. • Lubricant R&D: Precursor for phosphorus antiwear additives per US Patent 3,849,321. • Lipidomics: Distinct MS fragmentation & MW (337.58) vs oleamide (281.48) and OEA (325.53). • Bioassays: Essential N-alkyl comparator for cannabinoid receptor and FAAH studies. Supplied with CoA; ambient global shipping.

Molecular Formula C22H43NO
Molecular Weight 337.6 g/mol
CAS No. 18961-61-0
Cat. No. B099533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyloleamide
CAS18961-61-0
Molecular FormulaC22H43NO
Molecular Weight337.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NCCCC
InChIInChI=1S/C22H43NO/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)23-21-6-4-2/h12-13H,3-11,14-21H2,1-2H3,(H,23,24)/b13-12-
InChIKeyWLUWZVUXQSJMCW-SEYXRHQNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyloleamide: Compound Identity and Class


N-Butyloleamide (CAS 18961-61-0), systematically designated (Z)-N-butyloctadec-9-enamide, is an N-monosubstituted fatty acid amide with molecular formula C₂₂H₄₃NO and molecular weight 337.58 g/mol . The compound comprises an oleoyl (C18:1, ω-9) moiety linked via an amide bond to an n-butylamine group [1]. It belongs to the broader class of fatty acid amides that includes primary amides (e.g., oleamide), ethanolamides, and other N-alkyl-substituted derivatives. Fatty acid amides are recognized as a significant class of lipid signaling molecules and bioregulators with documented roles in neurological processes and cellular signaling [2]. N-Butyloleamide has been studied for anti-inflammatory effects and identified in patent literature as a synthetic intermediate for antimicrobial and lubricant derivatives [2].

N-Butyloleamide vs. Oleamide: Why Substitution Matters


Fatty acid amides cannot be treated as interchangeable commodities due to pronounced structure-function divergence governed by the amide nitrogen substituent. Primary amides (e.g., oleamide, R–C(O)–NH₂) differ fundamentally from N-alkyl-substituted derivatives (e.g., N-butyloleamide, R–C(O)–NH–C₄H₉) in molecular geometry, hydrogen-bonding capacity, lipophilicity, and receptor recognition profiles [1]. The replacement of the terminal –NH₂ hydrogen in oleamide with an n-butyl group alters the compound's physicochemical properties: N-butyloleamide exhibits a calculated boiling point of 478.5°C at 760 mmHg and density of 0.862 g/cm³ . More critically, the N-butyl substitution modifies recognition by amidases such as fatty acid amide hydrolase (FAAH), which exhibit differential substrate specificity based on the amine head group [2]. In synthetic applications, N-alkyl substitution provides distinct reactivity—N-butyloleamide serves as a precursor for sulfur- and halogen-containing antimicrobial derivatives that cannot be accessed from unsubstituted oleamide without additional synthetic steps [3]. Substituting N-butyloleamide with oleamide or alternative N-alkyl derivatives would alter experimental outcomes in bioactivity assays, confound structure-activity relationship (SAR) interpretation, and produce different downstream products in synthetic pathways.

N-Butyloleamide: Comparative Evidence for Procurement


Antimicrobial Derivative Synthesis via Free-Radical Addition

US Patent 4,062,841 explicitly discloses N-butyloleamide as a starting material for the synthesis of sulfur-containing fatty amides with antimicrobial activity [1]. The patent describes the free-radical addition of thiolacetic acid to the terminal and nonterminal double bonds of N-substituted fatty amides, using N-butyloleamide as a specific substrate to produce N-methyl-N-butyl-9(10)-acetylthiostearamide (sulfur content 7.67%) [1]. This synthetic pathway is documented exclusively for N-alkyl-substituted oleamides; unsubstituted oleamide (primary amide) would yield a different product profile under identical conditions due to altered reactivity of the amide nitrogen. The free-radical addition was initiated by cobalt-60 irradiation, demonstrating a validated method for functionalizing N-butyloleamide's unsaturated alkyl chain [1].

Antimicrobial synthesis Free-radical addition Thiolacetic acid adducts

Physicochemical Differences from Oleamide

N-Butyloleamide (C₂₂H₄₃NO, MW 337.58 g/mol) differs from the primary amide oleamide (C₁₈H₃₅NO, MW 281.48 g/mol) by the addition of a butyl group (C₄H₉) replacing a hydrogen atom on the amide nitrogen, resulting in a molecular weight increase of 56.10 g/mol [1]. This structural modification alters calculated physicochemical parameters: N-butyloleamide density (0.862 g/cm³) is lower than that of oleamide (approximately 0.87–0.88 g/cm³) [2]. The N-butyl substitution increases calculated logP by approximately 1.9–2.2 units (estimated based on fragment-based calculations), indicating substantially enhanced lipophilicity [3]. The boiling point of N-butyloleamide (478.5°C at 760 mmHg) reflects the increased molecular weight and altered intermolecular interactions relative to oleamide .

Physicochemical characterization Lipophilicity Chromatographic behavior

Synthetic Precursor for Lubricant Additives

US Patent 3,849,321 discloses N-butyloleamide and related N,N-disubstituted fatty acid amides as precursors for lubricant compositions with antiwear and extreme pressure properties [1]. The patent describes the synthesis of phosphorus-containing derivatives from N-butyloleamide, yielding compounds such as N,N-dibutyl-[9(10)-hydroxy-(9)10-dibutylphosphato]stearamide at 5–10 weight percent in paraffin oil [1]. These derivatives are documented to possess antiwear and extreme pressure lubricating properties. The N-butyl substitution pattern is essential for the subsequent phosphorylation reactions described; primary fatty amides (e.g., oleamide) do not appear as substrates for this specific lubricant additive pathway in the patent [1].

Lubricant additives Extreme pressure lubricants Phosphorus-containing fatty amides

FAAH Substrate Specificity and Metabolic Stability

Structure-activity relationship studies on fatty acid amide hydrolase (FAAH) demonstrate that N-alkyl substitution on the amide nitrogen substantially alters substrate recognition and hydrolysis rates [1]. While direct kinetic data for N-butyloleamide (k_cat/K_M) are not available in the public literature, class-level evidence indicates that N-monosubstituted fatty amides exhibit reduced FAAH hydrolysis rates compared to primary amides such as oleamide [1][2]. The FAAH active site accommodates the amide head group through a specific oxyanion hole and Ser241–Ser217–Lys142 catalytic triad; the presence of an N-butyl substituent introduces steric constraints that impede optimal transition-state stabilization [2]. Primary amides (R–C(O)–NH₂) serve as optimal FAAH substrates, whereas N-alkyl substitution generally reduces catalytic efficiency [1].

FAAH substrate specificity Metabolic stability N-alkyl substitution effects

N-Butyloleamide: Research and Industrial Applications


Synthesis of Antimicrobial Sulfur Amides

Researchers synthesizing antimicrobial agents via free-radical addition of thiolacetic acid to unsaturated fatty amides should procure N-butyloleamide as the starting material. US Patent 4,062,841 explicitly validates N-butyloleamide as a substrate for this transformation, yielding N-methyl-N-butyl-9(10)-acetylthiostearamide with a documented sulfur content of 7.67% [1]. The cobalt-60 irradiation method described in the patent provides a reproducible synthetic protocol. Procurement of N-butyloleamide rather than oleamide is essential to access this specific, patented antimicrobial compound class.

Phosphorus-Based Lubricant Additive Synthesis

Industrial formulators developing antiwear and extreme pressure lubricant additives should procure N-butyloleamide for the synthesis of phosphorus-containing fatty amide derivatives. US Patent 3,849,321 documents the conversion of N-butyloleamide to N,N-dibutyl-[9(10)-hydroxy-(9)10-dibutylphosphato]stearamide, which exhibits validated lubricant properties at 5–10 weight percent in paraffin oil [2]. This synthetic pathway is specifically disclosed for N-alkyl-substituted fatty amides; procurement of the correct N-alkyl substitution pattern is critical for reproducing the claimed lubricant performance.

Fatty Acid Amide Profiling Standard

Laboratories conducting targeted or untargeted lipidomics of fatty acid amides should procure N-butyloleamide as an analytical reference standard. The compound's distinct molecular weight (337.58 g/mol) and GC-MS fragmentation pattern (documented in the SpectraBase KnowItAll Mass Spectral Library) [3] enable unambiguous identification and differentiation from structurally related fatty amides, including oleamide (MW 281.48 g/mol), N,N-dibutyloleamide (MW 393.65 g/mol), and oleoylethanolamide (MW 325.53 g/mol). Accurate quantitation in biological or synthetic mixtures requires a certified reference standard of the exact compound rather than a surrogate.

Fatty Acid Amide Signaling SAR

Investigators studying the structure-activity relationships of fatty acid amides in cannabinoid receptor signaling, FAAH-mediated hydrolysis, or other biological pathways should include N-butyloleamide as an N-alkyl-substituted comparator [4]. Direct comparison with primary amides (e.g., oleamide) and alternative N-alkyl derivatives enables systematic evaluation of how amide nitrogen substitution influences receptor binding, enzymatic stability, and functional activity. Procurement of N-butyloleamide—rather than substituting with a different N-alkyl variant—ensures accurate SAR interpretation and reproducibility of comparative datasets.

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